molecular formula C20H21ClN3O3+ B11215127 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11215127
M. Wt: 386.8 g/mol
InChI Key: PIZJBECEMDCNJK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]azepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base, followed by cyclization with a suitable reagent to yield the imidazo[1,2-a]azepine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can be compared with other similar compounds such as:

These compounds share a similar imidazo[1,2-a]azepine core but differ in the substituents attached to the core structure. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClN3O3+

Molecular Weight

386.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C20H21ClN3O3/c21-16-7-11-17(12-8-16)22-14-20(25,23-13-3-1-2-4-19(22)23)15-5-9-18(10-6-15)24(26)27/h5-12,25H,1-4,13-14H2/q+1

InChI Key

PIZJBECEMDCNJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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